3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium
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Overview
Description
3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium is a thiamine phosphate compound characterized by a 1-hydroxyethyl substituent at the 2-position on the thiazolium ring and an O-diphosphate moiety . It is a derivative of thiamine (vitamin B1) and plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of phosphorylating agents and controlled environments to ensure the stability of the compound.
Industrial Production Methods
Industrial production methods for 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps to ensure purity and yield optimization .
Chemical Reactions Analysis
Types of Reactions
3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: The thiazolium ring and diphosphate moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiamine derivatives, while substitution reactions can produce a variety of thiamine-based compounds .
Scientific Research Applications
3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium involves its role as a cofactor for various enzymes. Upon binding to the enzyme’s active site, the compound quickly loses a proton, allowing the nucleophilic ylide carbon to add to the carbonyl carbon of pyruvate . This process is crucial for the catalytic cleavage of carbon-carbon bonds in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): The parent compound of 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium, essential for carbohydrate metabolism.
Thiamine Monophosphate: A phosphorylated derivative of thiamine involved in various biochemical processes.
Thiamine Triphosphate: Another phosphorylated form of thiamine with distinct biological functions.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in specialized biochemical reactions. Its role as a cofactor in enzyme-catalyzed reactions distinguishes it from other thiamine derivatives .
Properties
CAS No. |
10055-47-7 |
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Molecular Formula |
C14H23N4O8P2S+ |
Molecular Weight |
469.37 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N4O8P2S/c1-8-12(4-5-25-28(23,24)26-27(20,21)22)29-14(9(2)19)18(8)7-11-6-16-10(3)17-13(11)15/h6,9,19H,4-5,7H2,1-3H3,(H4-,15,16,17,20,21,22,23,24)/p+1 |
InChI Key |
RRUVJGASJONMDY-UHFFFAOYSA-O |
SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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